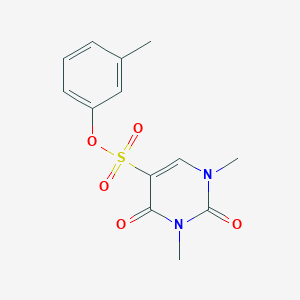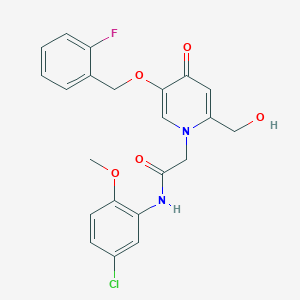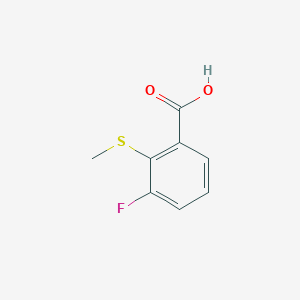
(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a useful research compound. Its molecular formula is C13H14N2O5S and its molecular weight is 310.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate and similar compounds are utilized in the synthesis of various organic compounds. For instance, Brown and Ford (1967) researched the formation and reactivity of pyrimidinyl sulphones and sulphoxides, which are precursors for nucleophilic displacement reactions in organic synthesis (Brown & Ford, 1967).
Structural Analysis
- The molecule has been structurally characterized in studies like that of Shang et al. (2012), who focused on the crystal structure of a pyrimidine derivative, highlighting the molecular conformation and potential for forming intramolecular hydrogen bonds (Shang et al., 2012).
Biological Activity and Docking Studies
- Certain derivatives of this compound have shown significant antimicrobial activity. Ghorab et al. (2017) synthesized derivatives that displayed higher activity compared to reference drugs against various bacteria and fungi. Their molecular modeling suggested binding interactions with biological targets (Ghorab et al., 2017).
Material Science Applications
- In the field of materials science, derivatives of this compound have been utilized in the synthesis of polymers. For instance, Liaw and Liaw (1997) discussed the use of similar sulfone-based compounds for the creation of polyimides, demonstrating applications in creating flexible and durable materials (Liaw & Liaw, 1997).
Fluorescent Probes
- Derivatives of this chemical have been employed in the development of fluorescent probes. Diwu et al. (1997) synthesized diphenyloxazoles with similar structures for use as sensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).
Catalysis and Chemical Reactions
- Compounds related to this compound are used in catalysis and other chemical reactions. For example, Cook and Moffatt (1968) explored the synthesis of stabilized sulfonium ylides, demonstrating the compound's role in facilitating specific chemical reactions (Cook & Moffatt, 1968).
Enzymatic Reactions
- In enzymatic studies, derivatives have been used to understand the reaction mechanisms. Poulsen et al. (1979) investigated the S-oxygenation of N-substituted thioureas, showing the compound's role in enzymatic pathways (Poulsen et al., 1979).
Gas Sorption and Proton Conductivity
- Zhou et al. (2016) researched lanthanide-potassium frameworks involving similar sulfonate-carboxylate ligands, exploring their applications in gas sorption and proton conductivity (Zhou et al., 2016).
作用機序
将来の方向性
The future directions for “(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” and similar compounds could involve further exploration of their potential pharmacological effects. Pyrimidine derivatives have shown promise in various areas of medicine, including as potential anticancer, antileishmanial, and antimalarial agents .
特性
IUPAC Name |
(3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-5-4-6-10(7-9)20-21(18,19)11-8-14(2)13(17)15(3)12(11)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJURYCLLKRWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate](/img/structure/B2742460.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2742461.png)
![N-[cyano(cyclohexyl)methyl]-3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2742462.png)
![2,3-dichloro-5-[(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2742463.png)
![N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide](/img/structure/B2742465.png)
![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)
![methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2742470.png)
![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}-2-phenylacetamide](/img/structure/B2742473.png)



![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2742478.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2742481.png)
